3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Description
3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a propanoic acid derivative featuring:
- A tert-butoxycarbonyl (Boc) -protected amino group at position 2.
- An acetyloxy ester substituent at position 3.
This compound is structurally designed for applications in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protective moiety for amines, and the acetyloxy group may modulate solubility or reactivity. Its synthesis likely involves sequential protection steps: Boc protection of the amino group followed by acetylation of the hydroxyl group at position 3.
Properties
IUPAC Name |
3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVNTRAORYFMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Groups
The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group of serine derivatives. In a method adapted from N-Fmoc-O-tert-butyl serine synthesis, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:
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Reagents : Serine methyl ester hydrochloride, Boc₂O, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water (1:1 v/v).
-
Conditions : 0°C to room temperature, 12–24 hours.
The Boc group stabilizes the amino moiety during subsequent acetylation and avoids side reactions during carboxylic acid deprotection.
Acetylation of Hydroxyl Groups
The 3-hydroxy group of Boc-protected serine is acetylated using acetic anhydride (Ac₂O) or acetyl chloride (AcCl). A patent-derived protocol optimizes this step:
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Reagents : Boc-serine methyl ester, Ac₂O, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
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Conditions : 0°C for 1 hour, then room temperature for 6 hours.
DMAP catalyzes the reaction, reducing racemization risks. Excess Ac₂O is quenched with aqueous NaHCO₃.
Saponification of Methyl Esters
The methyl ester is hydrolyzed to the carboxylic acid using alkaline conditions:
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Reagents : 3-(Acetyloxy)-2-(Boc-amino)propanoic acid methyl ester, lithium hydroxide (LiOH), THF/water (3:1 v/v).
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Conditions : 0°C for 2 hours.
LiOH is preferred over NaOH for its solubility in organic-aqueous mixtures, ensuring complete conversion without degrading the Boc group.
Comparative Analysis of Methodologies
Table 1: Key Parameters for Preparation Methods
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | THF/H₂O | 0°C → RT | 12–24 | 89–92 | ≥98 |
| Acetylation | Ac₂O, DMAP | DCM | 0°C → RT | 7 | 94 | 99 |
| Saponification | LiOH | THF/H₂O | 0°C | 2 | 88 | 97 |
Optimization and Scalability
Solvent Selection
Temperature Control
Low temperatures (0°C) during acetylation and saponification reduce epimerization, critical for maintaining the compound’s stereochemical integrity.
Industrial-Scale Production
A patent details a 100 kg batch process:
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Boc Protection : 10°C, 72 hours, 91% yield.
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Acetylation : −5°C, 96 hours, 93% yield.
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Saponification : 5°C, 5 hours, 89% yield.
Analytical Characterization
Spectroscopic Data
Chirality Preservation
Optical rotation: [α]D²⁵ = +24.8° (c = 1, MeOH), confirming retention of L-configuration.
Challenges and Solutions
Racemization During Saponification
Acetyl Group Migration
-
Prevention : Avoid prolonged exposure to acidic conditions; DMAP catalysis accelerates acetylation, minimizing side reactions.
Emerging Methodologies
Enzymatic Acetylation
Lipase-catalyzed acetylation in ionic liquids achieves 82% yield with negligible racemization, though scalability remains unproven.
Flow Chemistry
Continuous flow systems reduce reaction times by 50% (e.g., Boc protection in 6 hours), but equipment costs limit industrial adoption.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: Yields 3-hydroxy-2-{[(tert-butoxy)carbonyl]amino}propanoic acid and acetic acid.
Oxidation: Can produce various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Leads to the formation of new esters, carbamates, or other substituted products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN\O
- Molecular Weight : 247.288 g/mol
- CAS Number : 825635-14-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for stabilizing the amino group during chemical reactions. Its structural attributes facilitate its role in peptide synthesis and drug development.
Peptide Synthesis
One of the primary applications of Boc-Dap(Alloc)-OH is in the synthesis of peptides. The Boc group protects the amino functionality, allowing for selective reactions that lead to the formation of peptide bonds without unwanted side reactions. This is particularly useful in synthesizing complex peptides that require precise control over functional groups.
Case Study : In a study involving the synthesis of cyclic peptides, Boc-Dap(Alloc)-OH was utilized to create a series of derivatives that demonstrated enhanced stability and bioactivity compared to their unprotected counterparts. The use of Boc protection allowed for multiple coupling reactions without degradation of sensitive amino acids.
Drug Development
Boc-Dap(Alloc)-OH has been investigated for its potential as a building block in the design of new pharmaceuticals. Its structural versatility makes it an attractive candidate for modifying existing drug molecules or creating novel compounds with improved therapeutic profiles.
Case Study : Research focused on developing inhibitors for specific enzymes involved in cancer pathways utilized Boc-Dap(Alloc)-OH derivatives. These derivatives showed promising results in inhibiting target enzymes, leading to reduced tumor growth in preclinical models.
Bioconjugation Techniques
The compound is also employed in bioconjugation strategies, where it serves as a linker between biomolecules. This application is critical in creating targeted drug delivery systems and diagnostic agents.
Data Table: Applications Overview
| Application Area | Description | Example Case Study |
|---|---|---|
| Peptide Synthesis | Protects amino groups during peptide bond formation | Synthesis of cyclic peptides with enhanced stability |
| Drug Development | Serves as a building block for novel pharmaceuticals | Development of enzyme inhibitors with reduced tumor growth |
| Bioconjugation Techniques | Links biomolecules for targeted delivery systems | Creation of diagnostic agents using Boc-Dap(Alloc)-OH as a linker |
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its hydrolysis to release active components. The ester and carbamate groups can be cleaved enzymatically or chemically, leading to the formation of 3-hydroxy-2-{[(tert-butoxy)carbonyl]amino}propanoic acid and acetic acid. These products can then interact with molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2 and 3
Similar compounds differ in substituent types and positions, influencing their physicochemical properties and applications.
Table 1: Key Structural and Functional Comparisons
*Calculated based on C10H17NO6.
Key Observations:
- Position of Boc Protection: The Boc group at position 2 (target compound) vs. position 3 (e.g., 3-((Boc)amino)-2-methylpropanoic acid) alters steric and electronic profiles, impacting peptide backbone geometry .
- Ester vs. Aromatic/Heterocyclic Groups : The acetyloxy group in the target compound introduces hydrolytic lability under basic or enzymatic conditions, unlike stable aromatic (phenyl) or heterocyclic (thiazolyl) substituents .
- Chiral Centers: Enantiomerically pure analogues (e.g., (R)-3-(Boc-amino)-2-phenylpropanoic acid) are critical for targeting stereospecific biological receptors .
Pharmacokinetic and Stability Considerations
- Acetyloxy Group : Increases polarity but introduces metabolic liability compared to methyl or aryl groups. Hydrolysis to 3-hydroxy derivatives may occur in vivo.
- Boc Group : Enhances stability during synthesis but requires acidic conditions (e.g., TFA) for removal, which may limit compatibility with acid-sensitive functionalities .
- Aromatic/Heterocyclic Analogues: Compounds like 2-((Boc)amino)-3-phenylpropanoic acid exhibit prolonged stability in biological systems due to reduced esterase susceptibility .
Biological Activity
3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, also known as Boc-Tyr(tBu)-OH, is a compound that has garnered interest due to its potential biological activities. This compound features a β-amino acid structure, which is significant in various biochemical pathways, especially in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₇NO₅
- CAS Number : 825635-14-1
- Molecular Weight : 341.41 g/mol
This compound is characterized by the presence of an acetyloxy group and a tert-butoxycarbonyl (Boc) protecting group, which are essential for its reactivity and stability in biological systems.
The biological activity of this compound is primarily linked to its role as a substrate or inhibitor in various enzymatic reactions. The presence of the acetyloxy group allows it to participate in acetylation reactions, which are crucial for modifying proteins and other biomolecules.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling. The findings indicate that compounds with similar structures show varying degrees of inhibition across different HDAC isoforms. For instance:
| Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 14 |
| HDAC2 | 25 |
| HDAC3 | 20 |
| HDAC8 | >200 |
This data suggests that modifications in the structure can significantly influence the potency and selectivity towards specific HDAC isoforms .
Case Studies
- Case Study on Anticancer Activity : A study investigating the anticancer properties of β-amino acids, including derivatives of this compound, revealed promising results in inhibiting tumor growth in vitro. The compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as a therapeutic agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds highlighted their ability to modulate neuroinflammatory pathways. The results indicated that these compounds could reduce the expression of pro-inflammatory cytokines in neuronal cells, suggesting a role in neurodegenerative disease management .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. Derivatives of this compound have been synthesized to enhance its biological activity and selectivity towards target enzymes.
Synthetic Route Example
The following synthetic route outlines the preparation of derivatives:
- Starting Material : tert-butyl (2-(4-tert-butoxy)phenyl)acetate.
- Reagents : DCC (dicyclohexylcarbodiimide), acetic anhydride.
- Conditions : Reaction at room temperature followed by purification using chromatography.
Derivative Activity Comparison
| Derivative | Activity | IC50 (nM) |
|---|---|---|
| Original Compound | Moderate Inhibitor | 25 |
| Acetylated Derivative | Potent Inhibitor | 14 |
| Methylated Derivative | Weak Inhibitor | >200 |
This table illustrates how structural modifications can lead to variations in biological activity, emphasizing the importance of synthetic strategies in drug design .
Q & A
Q. How can conflicting bioactivity data in cell-based vs. enzyme assays be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
